6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMRSCPESTZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319377 | |
| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99898-85-8 | |
| Record name | 3,7-Dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99898-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Chlorination and Hydroxylation
Step 1: Chlorination of the 4-position can be achieved through electrophilic substitution using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitates the formation of 4-chloro derivatives.
Step 2: Hydroxylation at the 4-position can be performed by nucleophilic substitution of the chloro group with water or hydroxide ions under controlled conditions, leading to the formation of the 4-ol.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Chlorination | POCl₃ | Reflux in aromatic solvent (toluene) | ~70-80% | Controlled addition to prevent over-chlorination |
| Hydroxylation | Aqueous base or water | Mild heating | ~60-75% | Selective for 4-position |
Methylation at the 6-Position
Method: Methylation can be achieved via methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
-
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 0-50°C
- Duration: 12-24 hours
Outcome:
This step introduces the methyl group at the 6-position, completing the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol .
Key Intermediates and Variations
Research indicates that the synthesis can be optimized by employing protecting groups and stepwise functionalization to improve yields and selectivity.
Intermediate Compounds:
| Intermediate | Description | Role in Synthesis | Yield (Approximate) |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine-4-amine | Core heterocycle | Starting point for substitution | 60-70% |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorinated intermediate | Precursor for hydroxylation | 70-80% |
| 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine | Hydroxylated derivative | Final functionalization step | 60-75% |
Summary of Research Findings and Data Tables
The synthesis of This compound is optimized through a sequence involving:
- Cyclization to form the heterocyclic core
- Selective chlorination at the 4-position using POCl₃
- Nucleophilic substitution with water or hydroxide to introduce the hydroxyl group
- Methylation at the 6-position using methylating agents
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives as antiviral agents. For instance, compounds derived from this scaffold have shown promising activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structure-activity relationship (SAR) studies have indicated that specific substitutions at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine core enhance antiviral efficacy while maintaining low cytotoxicity levels .
Inhibition of Protein Kinases
Another significant application is in the development of inhibitors for protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). These inhibitors are crucial for therapeutic interventions in autoimmune diseases and cancers. The mechanism involves binding to the active site of JAK3, thus blocking its activity and providing a pathway for immunosuppressive therapies .
Neurodegenerative Disorders
this compound has also been investigated for its potential utility in treating neurodegenerative disorders like Parkinson's disease. Compounds based on this scaffold have been designed to inhibit leucine-rich repeat kinase 2 (LRRK2), a target implicated in the pathogenesis of Parkinson's disease. These inhibitors could provide new avenues for treatment strategies against this debilitating condition .
Biological Applications
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to bind to specific biological targets allows researchers to explore interactions between enzymes and substrates, which can lead to the development of new drugs targeting metabolic pathways involved in various diseases.
Cell Culture Applications
In cell biology, this compound serves as a non-ionic organic buffering agent used in cell culture systems. It helps maintain physiological pH levels (ranging from 6 to 8.5) during experiments, ensuring optimal conditions for cellular processes .
Material Science
Synthesis of Novel Materials
The compound's unique chemical structure makes it a valuable building block for synthesizing novel materials with specific properties. Its derivatives can be incorporated into polymers or other materials to impart desired characteristics such as improved thermal stability or enhanced mechanical properties. This application is particularly relevant in the fields of nanotechnology and materials engineering.
Case Study: Antiviral Efficacy
A study focused on the antiviral properties of this compound derivatives demonstrated their effectiveness against ZIKV and DENV through various assays. The findings indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influenced antiviral activity, with some compounds achieving over 90% protection against viral infection in vitro .
Case Study: Inhibition of JAK3
Research into JAK3 inhibitors derived from this compound has shown promising results in preclinical models of autoimmune diseases. The compounds were able to effectively inhibit JAK3 activity, leading to reduced inflammation and improved outcomes in models simulating conditions like rheumatoid arthritis and lupus .
Comparison with Related Compounds
| Compound Name | Key Application | Unique Features |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Precursor for synthesis | Shares core structure but lacks methyl group |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Antiviral activity | Different substituents affecting biological activity |
| This compound | Enzyme inhibition & drug development | Unique methyl group enhances biological interactions |
Wirkmechanismus
The mechanism by which 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Substitution at Position 4
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 1): Replacing the hydroxyl group with a phenylamino substituent (4-NHPh) increases molecular weight (211.10 g/mol) and melting point (241°C).
- 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (F1386-0303) : Bulky phenyl groups at positions 5 and 7 improve binding to MAP4K4, a kinase involved in cardiovascular diseases. The hydroxyl group at position 4 remains critical for activity, but the increased lipophilicity may reduce solubility .
Substitution at Position 6
- Compound 4k (EGFR Inhibitor): Features a 6-methyl group and additional substituents, including a tetrahydrofuran moiety.
Heterocyclic Core Modifications
- 2-Phenylthieno[2,3-d]pyrimidin-4-ol: Replacing the pyrrole ring with a thiophene (thieno[2,3-d]pyrimidine) alters electronic properties and bioavailability. This derivative (C₁₂H₈N₂OS, MW 228.27) shows antimicrobial activity, highlighting the role of heterocycle choice in biological targeting .
Functional Group Additions
- 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol: Incorporates a pyran ring and bromine at position 6 (C₉H₉BrN₂O₂, MW 257.08).
Data Tables
Table 1. Structural and Physicochemical Comparison
*Inferred from analogous compound in ; †Estimated based on similar structures.
Table 2. Pharmacokinetic Comparison of Selected Derivatives
*Estimated from structural analogs.
Key Research Findings
- Synthetic Flexibility : Pyrrolo[2,3-d]pyrimidine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions, enabling diverse functionalization .
- Biological Relevance : Hydroxyl groups at position 4 enhance target binding, while methyl groups at position 6 improve metabolic stability .
- Structural Insights : Thiophene-based analogs exhibit distinct electronic profiles and antimicrobial activity, demonstrating the impact of heterocycle choice .
Biologische Aktivität
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. Its molecular formula is CHNO, and it has been synthesized for various applications in drug development.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Exhibits potential against various bacterial strains and fungi.
- Anticancer Properties : Shows promise as an inhibitor of specific kinases involved in cancer progression.
- Enzyme Inhibition : Acts on several enzymes, influencing metabolic pathways.
The compound's biological effects are primarily attributed to its interaction with protein kinases. Studies have indicated that it can inhibit calcium-dependent protein kinases such as PfCDPK4 and PfCDPK1, which are crucial for the survival of Plasmodium falciparum, the malaria-causing parasite.
Inhibitory Activity Data
A study reported the following IC values for this compound derivatives against PfCDPK4 and PfCDPK1:
| Compound | Target Kinase | IC (µM) |
|---|---|---|
| This compound | PfCDPK4 | 0.210 - 0.530 |
| This compound | PfCDPK1 | 0.589 |
These values indicate that the compound has a strong inhibitory effect on these kinases, making it a candidate for further development as an antimalarial agent .
Case Studies
- Inhibition of Malaria Kinases : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit PfCDPK4. The results showed that certain derivatives had promising inhibitory activity, suggesting potential for developing new antimalarial therapies .
- Antimicrobial Testing : Additional studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against common pathogens such as E. coli and S. aureus, indicating its potential use in treating bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. However, further studies are needed to fully understand its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : A typical approach involves multi-step cyclization and functionalization. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate can undergo formamidine addition and cyclization to form the pyrrolo-pyrimidine core . Chlorination or hydroxylation steps may follow, with pH adjustments (e.g., acidification to pH <7) critical for precipitation . Solvent choice (e.g., methanol or ethanol) and catalysts like Fe(acac)₃ can optimize yields . Reaction monitoring via TLC ensures intermediate formation before proceeding .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Purification often involves recrystallization from methanol or ethanol , followed by analytical techniques:
- HPLC : Purity >99% confirmed via reverse-phase chromatography with UV detection .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₈H₈ClN₃ for chlorinated analogs) .
- NMR : ¹H/¹³C NMR resolves structural ambiguities; for example, NH protons appear as singlets near δ 11.8–12.1 ppm in DMSO-d₆ .
Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrrolo-pyrimidine scaffold?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches near 1624 cm⁻¹ in ketone derivatives) .
- Multinuclear NMR : ¹⁹F NMR clarifies fluorinated analogs, while ¹³C NMR distinguishes aromatic carbons (δ 120–160 ppm) .
- X-ray Crystallography : Resolves regiochemical ambiguities in complex derivatives (not directly cited but inferred from structural analogs in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-methyl-pyrrolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., kinase inhibition IC₅₀ values vary with ATP concentrations). Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations .
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 4-methoxy substituents) to isolate key functional groups .
- Computational Docking : Use tools like AutoDock to predict binding modes to targets (e.g., hypoxanthine-guanine phosphoribosyltransferase) .
Q. What strategies optimize regioselectivity in C-4 and C-6 functionalization of the pyrrolo-pyrimidine core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonyl or pivaloyl) to control lithiation sites .
- Protection/Deprotection : Temporary protection of NH groups (e.g., with Boc) prevents undesired side reactions during alkylation .
- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 4-chloro derivatives reacting with aryl amines) .
Q. How do solvent polarity and temperature influence the tautomeric equilibrium of 7H-pyrrolo-pyrimidin-4-ol derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding, observable through ¹H NMR downfield shifts of the hydroxyl proton . Variable-temperature NMR (e.g., 25–80°C) can quantify equilibrium constants, with entropy-driven shifts favoring the keto form at higher temperatures .
Q. What computational methods predict the pharmacokinetic properties of 6-methyl-pyrrolo-pyrimidine analogs?
- Methodological Answer :
- ADMET Prediction : Tools like ACD/Labs Percepta estimate logP, solubility, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models .
- Quantum Mechanics (QM) : Calculate pKa values (e.g., for hydroxyl groups) to guide prodrug design .
Data Contradiction and Troubleshooting
Q. Why do synthetic yields of 6-methyl-pyrrolo-pyrimidine derivatives vary across literature reports, and how can this be mitigated?
- Methodological Answer : Variations arise from:
- Impurity in Starting Materials : Use HPLC-validated intermediates .
- Oxygen Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Scale-Up Challenges : Optimize mixing efficiency and heat transfer via flow chemistry .
Q. How to address discrepancies between in silico docking predictions and experimental binding affinities?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
